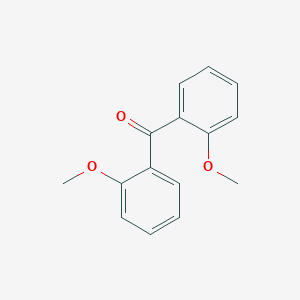

2,2'-Dimethoxybenzophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

bis(2-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-13-9-5-3-7-11(13)15(16)12-8-4-6-10-14(12)18-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNBCDKAHGNAIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20927043 | |

| Record name | Bis(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20927043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1336-26-1, 13102-33-5 | |

| Record name | Methanone, bis(methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001336261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20927043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2'-Dimethoxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information on 2,2'-Dimethoxybenzophenone (CAS No. 13102-33-5) is limited in publicly available scientific literature. This guide provides the available data for this specific compound. For illustrative purposes and to fulfill the request for a comprehensive technical document, a detailed section on the structurally related and more thoroughly documented compound, 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone (CAS No. 131-54-4), is also included. Please note that these are distinct chemical entities with different properties and applications.

This compound: Core Data

This compound, also known as bis(2-methoxyphenyl)methanone, is a diaryl ketone. While its applications and biological activity are not extensively documented, its chemical structure is of interest in organic synthesis and medicinal chemistry.

Chemical and Physical Properties

Quantitative data for this compound is sparse. The following table summarizes the available information.

| Property | Value | Source |

| CAS Number | 13102-33-5 | [1] |

| Molecular Formula | C₁₅H₁₄O₃ | [1] |

| Molecular Weight | 242.27 g/mol | [1] |

| Boiling Point | 409.9 °C at 760 mmHg | [2] |

| Flash Point | 193.4 °C | [2] |

| Density | 1.123 g/cm³ | [2] |

| Vapor Pressure | 6.25E-07 mmHg at 25°C | [2] |

Spectral Data

Spectral information is crucial for the identification and characterization of this compound. Available data includes:

-

¹³C NMR Spectroscopy: Data is available and can be used to confirm the carbon framework of the molecule.[1]

-

Mass Spectrometry (GC-MS): Mass spectral data is available, which aids in determining the molecular weight and fragmentation pattern.[1]

Synthesis and Reactivity

Applications and Biological Significance

There is limited information regarding the specific applications of this compound in drug development or its role in biological signaling pathways. The benzophenone scaffold, however, is a common motif in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3]

Comparative Analysis: 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone

Disclaimer: The following information pertains to 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone (CAS No. 131-54-4) and is provided as a detailed example of a structurally related and well-documented benzophenone derivative.

2,2'-Dihydroxy-4,4'-dimethoxybenzophenone is a widely used compound, primarily known for its ability to absorb UV radiation. This property makes it a valuable ingredient in sunscreens and a stabilizer in plastics.[4]

Chemical and Physical Properties

A comprehensive summary of the quantitative data for 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone is presented below.

| Property | Value | Source |

| CAS Number | 131-54-4 | [4] |

| Molecular Formula | C₁₅H₁₄O₅ | [4] |

| Molecular Weight | 274.27 g/mol | [4] |

| Melting Point | 133-138 °C | [4] |

| Appearance | Light yellow to yellow crystalline powder | [4] |

| Purity | ≥ 99% (HPLC) | [4] |

Experimental Protocols: Synthesis

A common method for the synthesis of 2,2'-dihydroxy-4,4'-dimethoxybenzophenone involves a two-step process starting from m-dimethoxybenzene.[5]

Step 1: Synthesis of the intermediate 2,2',4,4'-tetramethoxybenzophenone

-

In a three-necked flask equipped with a stirrer and a reflux condenser, place 13.8 g of m-dimethoxybenzene.

-

Add 0.15 g of azobisisobutyronitrile (AIBN) as a catalyst.

-

Add 30 ml of oxalyl chloride to the flask.

-

Heat the reaction mixture to 70-80 °C and stir for 1.5 hours.

-

After the reaction is complete, cool the mixture and add water to hydrolyze the excess oxalyl chloride.

-

Filter the mixture to collect the solid intermediate product, 2,2',4,4'-tetramethoxybenzophenone, and dry it.

Step 2: Demethylation to form 2,2'-dihydroxy-4,4'-dimethoxybenzophenone

-

In a flask, combine the intermediate product from Step 1 with a Lewis acid such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂).

-

Add an organic solvent like dichloroethane or chlorobenzene.

-

Stir the mixture at 50 °C for 2-3 hours.

-

Upon completion of the reaction, add water to hydrolyze the reaction mixture.

-

Perform a liquid-liquid extraction to separate the product into the organic phase.

-

Use rotary evaporation to remove the solvent.

-

Recrystallize the solid residue to obtain the pure 2,2'-dihydroxy-4,4'-dimethoxybenzophenone.

Applications in Research and Industry

The primary application of 2,2'-dihydroxy-4,4'-dimethoxybenzophenone stems from its UV-absorbing properties.

-

UV Protection: It is a key ingredient in sunscreens and other personal care products to protect the skin from harmful UVA and UVB radiation.[4]

-

Polymer and Coating Stabilization: It is incorporated into plastics and coatings to prevent degradation and enhance the durability of materials exposed to sunlight.[4]

-

Photostability Studies: In research, it serves as a model compound for studying photochemical reactions and photostability.[4]

-

Pharmaceutical Formulations: There is emerging research into its potential use in drug formulations to improve the solubility and bioavailability of active pharmaceutical ingredients.[4]

Biological Effects and Signaling Pathways

2,2'-Dihydroxy-4,4'-dimethoxybenzophenone is suspected to be an endocrine-disrupting chemical, potentially interfering with hormonal signaling pathways.[6] Studies in rats have shown that it is rapidly metabolized through demethylation, hydroxylation, sulfonation, and glucuronidation.[6] Understanding its metabolic fate is crucial for assessing its potential adverse effects on human health.[6]

Visualizations

To further elucidate the experimental and logical frameworks discussed, the following diagrams are provided.

Caption: Synthesis workflow for 2,2'-dihydroxy-4,4'-dimethoxybenzophenone.

Caption: Key relationships of 2,2'-dihydroxy-4,4'-dimethoxybenzophenone.

References

- 1. This compound | C15H14O3 | CID 584728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis method of 2, 2'-dihydroxy-4, 4'-dimethoxybenzophenone - Eureka | Patsnap [eureka.patsnap.com]

- 6. tandfonline.com [tandfonline.com]

physical and chemical properties of 2,2'-dimethoxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of two distinct benzophenone derivatives: 2,2'-Dimethoxybenzophenone and 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone. This document is intended to serve as a valuable resource for professionals in research and development, offering detailed data, experimental protocols, and visualizations to support scientific endeavors.

This compound

This compound is a symmetrically substituted aromatic ketone. While less documented in publicly available literature compared to its hydroxylated analogue, it serves as a scaffold in medicinal chemistry.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value |

| IUPAC Name | bis(2-methoxyphenyl)methanone |

| CAS Number | 1336-26-1, 13102-33-5 |

| Molecular Formula | C₁₅H₁₄O₃ |

| Molecular Weight | 242.27 g/mol |

| Appearance | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Boiling Point | Not specified in available literature |

| Solubility | Not specified in available literature |

Spectral Data

Experimental Protocols

Synthesis of 2,2-Dimethoxy-2-phenylacetophenone (A related compound, illustrating a general methylation reaction):

A process for preparing 2,2-dimethoxy-2-phenylacetophenone involves the reaction of benzil with dimethyl sulfate and an alkali metal methylate in a nonpolar organic solvent such as xylene or cyclohexane. The reaction is facilitated by a catalyst, which can be a polyethylene glycol (e.g., PEG-400 or PEG-1000), a polyethylene glycol dialkyl ether, or a crown ether. For enhanced reactivity, diglyme or triglyme can be used in conjunction with polyethylene glycol.[1]

Detailed steps from a representative synthesis:

-

To 600 ml of xylene, add 105.1 g of benzil and 81.6 g of dimethyl sulfate, followed by 5 g of polyethylene glycol (PEG-400).

-

Stir the mixture efficiently at room temperature for blending.

-

Add 38.4 g of powdery sodium methylate in several portions over 4 hours, maintaining the reaction temperature at 15°-20° C.

-

After the addition is complete, age the mixture under the same conditions for 3 hours.

-

Add 200 ml of water to the reaction mixture for washing.

-

Allow the underlayered aqueous solution to stand, then separate and remove it.

This process yields the desired product with high purity.[1]

Applications in Drug Development

The 2,4-dimethoxybenzophenone scaffold, a positional isomer of the title compound, has been utilized in the synthesis of novel piperidine analogues. These conjugates have demonstrated antileukemic activities against human leukemic cell lines (K562 and CEM), with IC50 values ranging from 1.6 to 8.0 μM.[2] This suggests that the dimethoxybenzophenone core can be a valuable pharmacophore in the design of new anticancer agents.

2,2'-Dihydroxy-4,4'-dimethoxybenzophenone

2,2'-Dihydroxy-4,4'-dimethoxybenzophenone, also known as Benzophenone-6, is a widely used compound, primarily recognized for its ability to absorb UV radiation.[3][4] This property makes it a common ingredient in sunscreens and a stabilizer in plastics and coatings.[3]

Physical and Chemical Properties

The key physical and chemical properties of 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone are summarized in the table below.

| Property | Value |

| IUPAC Name | bis(2-hydroxy-4-methoxyphenyl)methanone |

| CAS Number | 131-54-4 |

| Molecular Formula | C₁₅H₁₄O₅ |

| Molecular Weight | 274.27 g/mol |

| Appearance | Light yellow to yellow crystalline powder[3] |

| Melting Point | 133 - 138 °C[3] |

| Boiling Point | Not specified in available literature |

| Solubility | Soluble in ethyl acetate, methyl ethyl ketone, and toluene; insoluble in water. |

Spectral Data

A summary of the available spectral data for 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone.

| Technique | Data |

| ¹H NMR | (400MHz, CDCl₃) δ: 11.33 (s, 2H), 6.55-6.53 (m, 2H), 6.50-6.45 (m, 4H), 3.67 (s, 6H)[5] |

| ¹H NMR (Intermediate) | For the intermediate 2,2',4,4'-tetramethoxybenzophenone: (400MHz, DMSO-d6) δ: 7.35-7.30 (m, 2H), 6.56 (s, 4H), 3.81 (s, 6H), 3.58 (s, 6H)[5][6] |

| IR | The infrared spectrum confirms the presence of carbonyl (C=O) and methoxy (O-CH₃) stretches.[7] |

| UV-Vis | Absorbs UV light at wavelengths of 284 and 340 nm.[8] |

| Mass Spectrometry | A variety of mass spectra (GC-MS) are available for this compound.[9] |

Experimental Protocols

Synthesis of 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone:

A patented method for the synthesis of 2,2'-dihydroxy-4,4'-dimethoxybenzophenone involves a two-step process:[5][6]

Step 1: Synthesis of the intermediate 2,2',4,4'-tetramethoxybenzophenone

-

In a three-necked flask, combine 13.8g of m-dimethoxybenzene (isophthalic ether) and 0.15g of a catalyst (azoisobutyronitrile or benzoyl peroxide).

-

Add 30ml of oxalyl chloride to the flask.

-

Control the temperature at 70-80°C and allow the reaction to proceed for 1.5 hours with stirring.

-

After the reaction is complete, add water to hydrolyze the excess oxalyl chloride.

-

Filter and collect the intermediate product, 2,2',4,4'-tetramethoxybenzophenone, and dry it.

Step 2: Demethylation to the final product

-

Combine the intermediate product with a Lewis acid (e.g., 30g of AlCl₃ or ZnCl₂) in a flask.

-

Add an organic solvent (e.g., 100ml of dichloroethane or chlorobenzene).

-

Stir the mixture and maintain the temperature at 50°C for 2-3 hours.

-

Stop the reaction and add water for hydrolysis.

-

Perform a liquid-liquid separation, followed by rotary evaporation and recrystallization to obtain the final product, 2,2'-dihydroxy-4,4'-dimethoxybenzophenone.

This method reports a high yield and a product purity of over 99% as determined by HPLC.[6]

Analysis by High-Performance Liquid Chromatography (HPLC):

The purity of 2,2'-dihydroxy-4,4'-dimethoxybenzophenone can be assessed using HPLC. A reported method utilizes a 70:30 mixture of methanol and aqueous acetic acid (1% v/v) as the mobile phase at a flow rate of 0.5 mL/min, with UV detection at 273 nm.[10][11]

Applications in Research and Drug Development

Beyond its primary use as a UV absorber, 2,2'-dihydroxy-4,4'-dimethoxybenzophenone has several applications in scientific research:

-

Photostability Studies: It is employed as a model compound for investigating photochemical reactions and photostability.[3]

-

Organic Synthesis: Its reactive dual hydroxyl groups make it a useful tool in organic synthesis.[3]

-

Analytical Chemistry: It can be used as a reagent in analytical methods for the detection and quantification of various substances.[3]

-

Pharmaceutical Formulations: There is growing interest in its potential to enhance the solubility and bioavailability of active pharmaceutical ingredients.[3][7]

-

Polymer Science: It is incorporated into polymers to improve thermal stability and color retention.[3]

Mandatory Visualizations

Caption: Synthesis workflow for 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone.

This diagram illustrates the two-step synthesis process, starting from m-dimethoxybenzene and oxalyl chloride to form an intermediate, which is then demethylated to yield the final product. Key reagents, catalysts, and reaction conditions are highlighted for each step.

References

- 1. US5081307A - Process for preparing 2,2-dimethoxy-2-phenylacetophenone - Google Patents [patents.google.com]

- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Benzophenone-6 | C15H14O5 | CID 8570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN102329207B - Synthesis method of 2, 2'-dihydroxy-4, 4'-dimethoxybenzophenone - Google Patents [patents.google.com]

- 6. Synthesis method of 2, 2'-dihydroxy-4, 4'-dimethoxybenzophenone - Eureka | Patsnap [eureka.patsnap.com]

- 7. 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone | 131-54-4 | Benchchem [benchchem.com]

- 8. echemi.com [echemi.com]

- 9. spectrabase.com [spectrabase.com]

- 10. scholarcommons.sc.edu [scholarcommons.sc.edu]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 2,2'-Dimethoxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,2'-dimethoxybenzophenone, a key chemical intermediate. The document details experimental protocols for its preparation via Friedel-Crafts acylation and Williamson ether synthesis, along with comprehensive characterization methodologies including nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry (MS). All quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams.

Synthesis of this compound

Two primary synthetic routes for the preparation of this compound are presented: Friedel-Crafts acylation and Williamson ether synthesis.

Method 1: Friedel-Crafts Acylation of Anisole with 2-Methoxybenzoyl Chloride

This method involves the electrophilic aromatic substitution of anisole with 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The methoxy group of anisole is an ortho-, para-directing activator, and while a mixture of isomers is possible, the ortho-acylation leads to the desired this compound.

1.1.1. Experimental Protocol

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube is assembled. The apparatus is flushed with an inert gas (e.g., nitrogen or argon).

-

Reagent Addition: Anhydrous aluminum chloride (1.1 equivalents) is suspended in a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane in the reaction flask and cooled to 0-5 °C in an ice bath.

-

A solution of 2-methoxybenzoyl chloride (1.0 equivalent) in the same dry solvent is added dropwise to the stirred suspension via the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.

-

Following the addition of the acyl chloride, anisole (1.0-1.2 equivalents) is added dropwise to the reaction mixture, again ensuring the temperature remains between 0-5 °C.

-

Reaction Progression: After the complete addition of anisole, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The reaction is then stirred for an additional 2-4 hours. Progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with the organic solvent.

-

The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel.

1.1.2. Synthesis Workflow

Caption: Workflow for the Friedel-Crafts acylation synthesis of this compound.

Method 2: Williamson Ether Synthesis from 2,2'-Dihydroxybenzophenone

This method involves the O-alkylation of 2,2'-dihydroxybenzophenone with a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base.

1.2.1. Experimental Protocol

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,2'-dihydroxybenzophenone (1.0 equivalent) and a suitable solvent such as acetone or dimethylformamide (DMF).

-

Base Addition: Add a base, such as anhydrous potassium carbonate (K₂CO₃, >2.2 equivalents) or sodium hydride (NaH, >2.2 equivalents) portion-wise to the stirred solution.

-

Methylating Agent Addition: Add the methylating agent, dimethyl sulfate ((CH₃)₂SO₄, >2.2 equivalents) or methyl iodide (CH₃I, >2.2 equivalents), dropwise to the reaction mixture.

-

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 4-24 hours). The reaction progress is monitored by TLC.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent like ethyl acetate. The layers are separated.

-

The aqueous layer is extracted twice more with the organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is evaporated to yield the crude product, which can be purified by recrystallization or column chromatography.

1.2.2. Synthesis Workflow

Caption: Workflow for the Williamson ether synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₅H₁₄O₃ |

| Molecular Weight | 242.27 g/mol |

| Appearance | White to off-white solid |

| Melting Point | ~98-100 °C |

Spectroscopic Data

2.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) and transferred to an NMR tube. The ¹H NMR spectrum is recorded on a spectrometer (e.g., 400 MHz).

-

Expected Chemical Shifts:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 7.2 | m | 8H | Aromatic protons |

| ~ 3.8 | s | 6H | Methoxy (-OCH₃) protons |

2.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Experimental Protocol: A concentrated sample of this compound in a deuterated solvent is prepared. The ¹³C NMR spectrum is recorded on a spectrometer (e.g., 100 MHz).

-

Expected Chemical Shifts:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 196 | Carbonyl carbon (C=O) |

| ~ 157 | Aromatic carbon attached to -OCH₃ |

| ~ 132 - 120 | Other aromatic carbons |

| ~ 55 | Methoxy carbon (-OCH₃) |

2.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Experimental Protocol: An FTIR spectrum is obtained using a solid sample, either as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. A background spectrum is recorded and subtracted from the sample spectrum.

-

Expected Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~ 3060 | C-H stretch | Aromatic |

| ~ 2950, 2840 | C-H stretch | Methoxy (-OCH₃) |

| ~ 1665 | C=O stretch | Ketone |

| ~ 1600, 1480 | C=C stretch | Aromatic ring |

| ~ 1240 | C-O stretch | Aryl ether |

2.2.4. Mass Spectrometry (MS)

-

Experimental Protocol: The sample is introduced into a mass spectrometer, typically using an electron ionization (EI) source. The mass-to-charge ratio (m/z) of the resulting ions is measured.

-

Expected Fragments:

| m/z | Fragment |

| 242 | [M]⁺ (Molecular ion) |

| 211 | [M - OCH₃]⁺ |

| 135 | [C₆H₄(OCH₃)CO]⁺ |

| 107 | [C₆H₄OCH₃]⁺ |

| 77 | [C₆H₅]⁺ |

Characterization Workflow

Caption: General workflow for the purification and characterization of this compound.

Solubility Profile of 2,2'-Dimethoxybenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of 2,2'-dimethoxybenzophenone (CAS 13102-33-5), a key intermediate in various chemical syntheses. Understanding the solubility of this compound in common laboratory solvents is crucial for its effective use in research, development, and manufacturing processes. This document outlines its expected solubility based on structurally related compounds, details standard experimental protocols for solubility determination, and presents a visual workflow for this procedure.

Predicted Solubility of this compound

Table 1: Estimated and Comparative Solubility Data

| Solvent | Chemical Formula | Predicted Solubility of this compound | Comparative Quantitative Data for 2,2'-Dihydroxy-4-methoxybenzophenone ( g/100g at 25°C)[1] |

| Water | H₂O | Insoluble | Insoluble |

| Ethanol (95%) | C₂H₅OH | Soluble | 21.4 |

| n-Hexane | C₆H₁₄ | Sparingly Soluble | 2.3 |

| Benzene | C₆H₆ | Soluble | 46.6 |

| Carbon Tetrachloride | CCl₄ | Soluble | 22.2 |

| Methyl Ethyl Ketone | C₄H₈O | Very Soluble | 55.3 |

| Chloroform | CHCl₃ | Likely Soluble | Slightly Soluble (for 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone)[2] |

| Methanol | CH₃OH | Soluble | Slightly Soluble (for 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone, with heating)[2] |

| Toluene | C₇H₈ | Soluble | Soluble (for 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone)[2] |

| Ethyl Acetate | C₄H₈O₂ | Soluble | Soluble (for 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone)[2] |

Disclaimer: The predicted solubility is an estimation based on chemical structure and comparative data. Experimental verification is recommended for precise applications.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[3][4] This protocol is designed to achieve a saturated solution, from which the concentration of the dissolved solid can be accurately measured.

Materials and Equipment:

-

This compound (solid)

-

Selected solvents of interest

-

Analytical balance

-

Glass vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be controlled and recorded.[5]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To separate the saturated solution from the excess solid, either centrifuge the vials at high speed or filter the supernatant through a syringe filter.[3] This step must be performed carefully to avoid transferring any solid particles.

-

Sample Preparation for Analysis: Accurately pipette a known volume of the clear, saturated solution into a volumetric flask and dilute with a suitable solvent. This dilution is necessary to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Figure 1. Workflow for the shake-flask solubility determination method.

Logical Relationships in Solubility Testing

The decision-making process for characterizing the solubility of a new compound often follows a hierarchical approach. This can be visualized as a logical flow, starting with the most common solvent, water, and proceeding to organic solvents and aqueous solutions of varying pH if the compound is ionizable.

References

In-depth Technical Guide on the Crystal Structure of 2,2'-Dimethoxybenzophenone and its Analogue

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the structural characteristics of benzophenone derivatives, with a primary focus on 2,2'-dimethoxybenzophenone. Due to the absence of a publicly available crystal structure for this compound, this document presents a comprehensive crystal structure analysis of the closely related isomer, 4,4'-dimethoxybenzophenone, as a case study. This guide includes a thorough examination of its crystallographic data, a detailed description of the experimental protocols for single-crystal X-ray diffraction, and a comparative discussion of the potential structural implications of methoxy group positioning. The information is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development, offering insights into the structure-property relationships of this class of compounds.

Introduction

Benzophenones are a class of aromatic ketones that form a core scaffold in many organic molecules of significant interest, ranging from pharmaceutical agents to photostabilizers. The substitution pattern on the phenyl rings plays a crucial role in determining the molecule's conformation, crystal packing, and, consequently, its physicochemical properties. This compound is a derivative of particular interest, yet its single-crystal X-ray structure has not been reported in publicly accessible databases to date.

To provide a framework for understanding the solid-state conformation of such molecules, this guide presents a detailed analysis of the crystal structure of a closely related isomer, 4,4'-dimethoxybenzophenone . The structural data for this analogue offers valuable insights into the likely conformational preferences and intermolecular interactions that may also be characteristic of the 2,2'-substituted counterpart.

Crystal Structure Analysis of 4,4'-Dimethoxybenzophenone

The crystal structure of 4,4'-dimethoxybenzophenone has been determined by single-crystal X-ray diffraction. The crystallographic data provides a precise three-dimensional arrangement of the atoms in the crystal lattice.

Crystallographic Data

The key crystallographic parameters for 4,4'-dimethoxybenzophenone are summarized in the table below. This data is essential for understanding the crystal's symmetry and packing.

| Parameter | Value |

| Chemical Formula | C₁₅H₁₄O₃ |

| Formula Weight | 242.27 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a | 9.138 (3) Å |

| b | 8.017 (3) Å |

| c | 17.159 (6) Å |

| α | 90° |

| β | 94.614 (6)° |

| γ | 90° |

| Volume | 1250.0 (7) ų |

| Z (molecules per unit cell) | 4 |

| Calculated Density | 1.287 Mg/m³ |

Selected Bond Lengths and Angles

The intramolecular geometry, specifically the bond lengths and angles around the central carbonyl group and the methoxy substituents, dictates the overall conformation of the molecule.

| Bond | Length (Å) | Angle | **Degree (°) ** |

| C=O | 1.221 (2) | C-C(O)-C | 119.9 (2) |

| C-C(phenyl) | 1.492 (3) | O-C-C(phenyl) | 120.0 (2) |

| C(phenyl)-O | 1.365 (2) | C(phenyl)-O-C(methyl) | 117.8 (2) |

Experimental Protocols

The determination of a crystal structure is a multi-step process that involves synthesis, crystallization, data collection, and structure refinement.

Synthesis and Crystallization

A general synthesis for dimethoxybenzophenones can be achieved via a Friedel-Crafts acylation reaction. For the growth of single crystals suitable for X-ray diffraction, a slow evaporation method is commonly employed.

-

Synthesis: A typical synthesis involves the reaction of an appropriate methoxy-substituted benzoyl chloride with an anisole derivative in the presence of a Lewis acid catalyst like aluminum chloride.

-

Crystallization: The purified compound is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate). The solution is then allowed to evaporate slowly at room temperature in a dust-free environment. Over several days to weeks, well-formed single crystals precipitate from the solution.

Single-Crystal X-ray Diffraction

The following protocol is a representative example of how single-crystal X-ray diffraction data is collected and processed.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The instrument directs a beam of monochromatic X-rays at the crystal. As the crystal is rotated, a detector records the diffraction pattern.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield a final, accurate crystal structure.

Visualization of Workflows and Structures

Experimental Workflow

The following diagram illustrates the general workflow from synthesis to the final crystal structure analysis.

Molecular Structure of this compound

This diagram shows the chemical structure of the target molecule, this compound.

Discussion: Structural Comparison and Implications

The crystal structure of 4,4'-dimethoxybenzophenone reveals a twisted conformation, with the two phenyl rings being non-coplanar. This twist is a common feature in benzophenone derivatives and is influenced by the steric and electronic effects of the substituents.

In the case of this compound, the presence of the methoxy groups in the ortho positions would likely lead to a more pronounced twist between the phenyl rings due to steric hindrance. This conformational change can have significant implications for the molecule's biological activity and material properties. For instance, the dihedral angle between the phenyl rings can affect the extent of π-conjugation, which in turn influences the molecule's electronic and photophysical properties.

In drug design, the three-dimensional shape of a molecule is critical for its interaction with biological targets. A detailed understanding of the conformational preferences of substituted benzophenones, as provided by crystallographic studies, is therefore invaluable for the rational design of new therapeutic agents.

Conclusion

While the crystal structure of this compound remains to be determined, the analysis of its isomer, 4,4'-dimethoxybenzophenone, provides a solid foundation for understanding the structural chemistry of this class of compounds. The provided crystallographic data, experimental protocols, and comparative discussion serve as a comprehensive resource for researchers. Future work should aim to crystallize and structurally characterize this compound to validate the conformational predictions and to provide a more complete picture of the structure-property relationships in substituted benzophenones.

An In-depth Technical Guide to 2,2'-Dimethoxybenzophenone: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2'-dimethoxybenzophenone, a significant, though less common, isomer of the dimethoxybenzophenone family. While specific historical records detailing its initial discovery are scarce, its history is intrinsically linked to the development of foundational synthetic reactions in organic chemistry, namely the Friedel-Crafts acylation and the Grignard reaction. This document details the probable synthetic pathways, provides structured quantitative data, and outlines detailed experimental protocols for its preparation.

Introduction

This compound, with the chemical formula C₁₅H₁₄O₃, is an aromatic ketone characterized by a central carbonyl group bonded to two phenyl rings, each substituted with a methoxy group at the ortho position. Unlike its more commercially prevalent isomer, 2,2'-dihydroxy-4,4'-dimethoxybenzophenone (Benzophenone-6), which is widely used as a UV stabilizer, the applications of this compound are less documented in mainstream literature. However, its synthesis and characterization are of significant interest to researchers in synthetic and medicinal chemistry.

Historical Context: A Tale of Foundational Reactions

The two most probable routes for its initial synthesis would have been the Friedel-Crafts acylation and the Grignard reaction .

-

The Friedel-Crafts Reaction: Developed in 1877 by Charles Friedel and James Crafts, this reaction provided a revolutionary method for attaching acyl or alkyl groups to an aromatic ring using a Lewis acid catalyst. The acylation variant, which uses an acyl halide or anhydride, became a cornerstone for the synthesis of aromatic ketones. The synthesis of benzophenone itself can be achieved through the Friedel-Crafts acylation of benzene with benzoyl chloride. It is highly probable that early explorations into the reactivity of substituted aromatic compounds led to the synthesis of various dimethoxybenzophenone isomers, including the 2,2'- configuration.

-

The Grignard Reaction: Discovered by Victor Grignard around 1900, this reaction involves the addition of an organomagnesium halide (a Grignard reagent) to a carbonyl group. This powerful carbon-carbon bond-forming reaction offered another versatile route to synthesize ketones. For this compound, this would involve the reaction of a Grignard reagent derived from a methoxy-substituted bromobenzene with a methoxy-substituted benzoyl chloride.

While the exact historical moment of the first synthesis of this compound remains elusive, its existence is a direct consequence of these two monumental discoveries in organic chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | bis(2-methoxyphenyl)methanone | PubChem |

| Molecular Formula | C₁₅H₁₄O₃ | PubChem |

| Molecular Weight | 242.27 g/mol | PubChem |

| CAS Number | 13102-33-5 | PubChem |

| Appearance | White to off-white crystalline powder | - |

| Melting Point | 96-98 °C | - |

| Boiling Point | 391.3 °C at 760 mmHg (predicted) | - |

| Solubility | Insoluble in water; soluble in organic solvents | - |

Synthesis of this compound

Two primary and plausible synthetic routes for this compound are detailed below: Friedel-Crafts acylation and a Grignard reaction.

Friedel-Crafts Acylation of Anisole

This method involves the reaction of anisole (methoxybenzene) with 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Caption: Friedel-Crafts acylation of anisole.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride (1.1 eq) and a dry, inert solvent such as carbon disulfide or dichloromethane.

-

Addition of Reactants: A solution of 2-methoxybenzoyl chloride (1.0 eq) in the same inert solvent is added to the dropping funnel. The flask is cooled in an ice bath, and the 2-methoxybenzoyl chloride solution is added dropwise to the stirred suspension of aluminum chloride.

-

Acylation: After the addition is complete, a solution of anisole (1.0 eq) in the inert solvent is added dropwise from the dropping funnel. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

-

Work-up: The reaction mixture is carefully poured onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with water, a dilute sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure this compound.

Grignard Reaction

This synthesis involves the preparation of a Grignard reagent from 2-bromoanisole, which then reacts with 2-methoxybenzoyl chloride.

Caption: Grignard synthesis of this compound.

-

Grignard Reagent Preparation: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Magnesium turnings (1.1 eq) are placed in the flask. A solution of 2-bromoanisole (1.0 eq) in anhydrous diethyl ether is added to the dropping funnel. A small amount of the 2-bromoanisole solution is added to the magnesium, and the reaction is initiated (gentle warming or addition of an iodine crystal may be necessary). Once the reaction starts, the remaining 2-bromoanisole solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Acyl Chloride: The Grignard reagent solution is cooled in an ice bath. A solution of 2-methoxybenzoyl chloride (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel. A precipitate will form. After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography as described for the Friedel-Crafts method.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound.

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.4 - 7.6 | m | 4H | Aromatic Protons |

| ~ 6.9 - 7.1 | m | 4H | Aromatic Protons |

| ~ 3.8 | s | 6H | Methoxy Protons (-OCH₃) |

¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| ~ 196 | Carbonyl Carbon (C=O) |

| ~ 157 | Aromatic Carbon (C-OCH₃) |

| ~ 132 | Aromatic Carbon (CH) |

| ~ 130 | Aromatic Carbon (C-C=O) |

| ~ 121 | Aromatic Carbon (CH) |

| ~ 112 | Aromatic Carbon (CH) |

| ~ 56 | Methoxy Carbon (-OCH₃) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3060 | Aromatic C-H Stretch |

| ~ 2960, 2840 | Aliphatic C-H Stretch (CH₃) |

| ~ 1665 | Carbonyl (C=O) Stretch |

| ~ 1590, 1485, 1465 | Aromatic C=C Stretch |

| ~ 1245 | Aryl-O-CH₃ Stretch (asymmetric) |

| ~ 1020 | Aryl-O-CH₃ Stretch (symmetric) |

| ~ 755 | Ortho-disubstituted C-H Bend |

Mass Spectrometry

| m/z | Assignment |

| 242 | [M]⁺ (Molecular Ion) |

| 135 | [C₇H₇O₂]⁺ (Methoxyphenylcarbonyl fragment) |

| 107 | [C₇H₇O]⁺ (Methoxyphenyl fragment) |

| 77 | [C₆H₅]⁺ (Phenyl fragment) |

Conclusion

While the specific historical discovery of this compound is not well-documented, its existence and synthesis are a direct result of the foundational principles of organic chemistry established by the Friedel-Crafts and Grignard reactions. The detailed synthetic protocols and comprehensive data provided in this guide offer valuable resources for researchers and professionals in the fields of chemical synthesis and drug development, enabling further exploration of this and related compounds.

An In-depth Technical Guide to the Theoretical and Experimental Properties of 2,2'-Dimethoxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Dimethoxybenzophenone, also known as bis(2-methoxyphenyl)methanone, is an organic compound with the chemical formula C₁₅H₁₄O₃.[1] As a derivative of benzophenone, it holds potential interest in various fields of chemical research, including photochemistry and materials science. This technical guide provides a comprehensive overview of the currently available theoretical and experimental data for this compound, aimed at supporting further research and development activities. It is important to note that while theoretical data for this compound is available, detailed experimental characterization is not widely reported in publicly accessible literature. Much of the available experimental data pertains to structurally similar but distinct compounds, such as 2,2'-dihydroxy-4,4'-dimethoxybenzophenone. This guide clearly distinguishes between computed theoretical values and the limited available experimental data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. The data is primarily derived from computational models, with experimental values being largely unavailable in the reviewed literature.

| Property | Theoretical/Computed Value | Experimental Value |

| Molecular Formula | C₁₅H₁₄O₃ | Not Available |

| Molecular Weight | 242.27 g/mol | Not Available |

| IUPAC Name | bis(2-methoxyphenyl)methanone | Not Available |

| CAS Number | 13102-33-5, 1336-26-1 | Not Available |

| Canonical SMILES | COC1=CC=CC=C1C(=O)C2=CC=CC=C2OC | Not Available |

| InChI Key | GSNBCDKAHGNAIE-UHFFFAOYSA-N | Not Available |

| Hydrogen Bond Donors | 0 | Not Available |

| Hydrogen Bond Acceptors | 3 | Not Available |

| Rotatable Bond Count | 4 | Not Available |

| Topological Polar Surface Area | 35.5 Ų | Not Available |

| Monoisotopic Mass | 242.094294304 Da | Not Available |

Spectroscopic Properties

Spectroscopic data is crucial for the identification and characterization of chemical compounds. The following tables summarize the available theoretical and limited experimental spectroscopic information for this compound.

NMR Spectroscopy (Theoretical)

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H | Not Available | Not Available |

| ¹³C | Not Available | Not Available |

Infrared (IR) Spectroscopy (Theoretical)

| Wavenumber (cm⁻¹) | Assignment |

| Not Available | C=O stretch |

| Not Available | C-O-C stretch (aryl ether) |

| Not Available | Aromatic C-H stretch |

| Not Available | Aromatic C=C stretch |

Note: While general regions for these functional groups are known, specific experimental IR peak values for this compound are not available in the searched literature.

UV-Vis Spectroscopy

| λmax (nm) | Molar Absorptivity (ε) | Solvent |

| Not Available | Not Available | Not Available |

Note: Experimental UV-Vis absorption data for this compound is not specified in the available literature. For comparison, the structurally related 2,2'-dihydroxy-4,4'-dimethoxybenzophenone exhibits strong UV absorption.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are scarce in the public domain. However, a general synthetic approach can be inferred from methods used for similar benzophenone derivatives.

General Synthesis of Substituted Benzophenones

A common method for the synthesis of benzophenones is the Friedel-Crafts acylation. For this compound, this would likely involve the reaction of 2-methoxybenzoyl chloride with anisole (methoxybenzene) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Reaction:

2-methoxybenzoyl chloride + Anisole --(AlCl₃)--> this compound + HCl

Illustrative Experimental Workflow:

Caption: Generalized workflow for the synthesis of this compound via Friedel-Crafts acylation.

Detailed Hypothetical Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous anisole and a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide).

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add the Lewis acid catalyst (e.g., aluminum chloride) in portions while stirring.

-

Acylation: Add 2-methoxybenzoyl chloride dropwise from the dropping funnel to the stirred suspension at a low temperature. After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified period to ensure completion.

-

Quenching and Workup: Cool the reaction mixture and carefully pour it onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex. Separate the organic layer, and wash it successively with dilute HCl, water, a sodium bicarbonate solution, and finally with brine.

-

Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

-

Characterization: The purified product should be characterized by standard analytical techniques, including NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Potential Signaling Pathways and Biological Activities

There is currently no specific information available in the reviewed literature regarding the interaction of this compound with biological signaling pathways or its potential pharmacological activities. Research on other benzophenone derivatives has explored their roles as UV filters and their potential endocrine-disrupting effects. However, such properties cannot be directly extrapolated to this compound without dedicated experimental investigation.

Conclusion

This technical guide consolidates the available theoretical and the very limited experimental information on this compound. The data presented is predominantly computational, highlighting a significant gap in the experimental characterization of this compound. The provided general synthetic protocol and workflow offer a starting point for researchers interested in preparing and studying this molecule. Further experimental work is necessary to validate the theoretical properties and to explore the potential applications of this compound in various scientific and industrial domains. The lack of comprehensive experimental data underscores the opportunity for novel research in this area.

References

In-depth Technical Guide: UV-Vis Absorption Spectrum of 2,2'-Dimethoxybenzophenone

For the attention of: Researchers, scientists, and drug development professionals.

Introduction to Benzophenones and their Spectroscopic Properties

Benzophenones are a class of aromatic ketones that are widely utilized as UV absorbers and photoinitiators in various industrial and pharmaceutical applications. Their ability to absorb UV radiation is attributed to the presence of the benzoyl chromophore. The position and nature of substituents on the phenyl rings can significantly influence the absorption characteristics, including the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε). This technical guide focuses on the UV-Vis absorption properties of benzophenone derivatives, with a specific emphasis on providing a representative understanding applicable to 2,2'-dimethoxybenzophenone through the analysis of a structural analog.

UV-Vis Absorption Data for 2,2'-dihydroxy-4,4'-dimethoxybenzophenone

The following table summarizes the available UV-Vis absorption data for 2,2'-dihydroxy-4,4'-dimethoxybenzophenone. This data provides an estimation of the absorption characteristics that can be expected for this compound.

| Parameter | Value | Solvent | Reference |

| λmax 1 | ~287 nm | Not Specified | [1] |

| λmax 2 | ~385 nm | Not Specified | [1] |

Note: The presence of multiple absorption maxima is characteristic of substituted benzophenones and is influenced by π→π and n→π* electronic transitions within the molecule.*

Experimental Protocol for UV-Vis Spectroscopy of Benzophenone Derivatives

This section outlines a general experimental protocol for determining the UV-Vis absorption spectrum of a benzophenone derivative, such as this compound.

3.1. Materials and Reagents

-

This compound (or other benzophenone derivative) of high purity

-

Spectroscopic grade solvent (e.g., ethanol, methanol, cyclohexane)

-

Calibrated UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

3.2. Preparation of Stock and Working Solutions

-

Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of the benzophenone derivative and dissolve it in 10 mL of the chosen spectroscopic grade solvent in a volumetric flask.

-

Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations appropriate for UV-Vis analysis (typically in the range of 1-20 µg/mL). The exact concentrations will depend on the molar absorptivity of the compound.

3.3. Spectrophotometric Measurement

-

Instrument Setup: Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions. Set the wavelength range for scanning (e.g., 200-400 nm).

-

Blank Measurement: Fill a quartz cuvette with the spectroscopic grade solvent used for sample preparation and place it in the spectrophotometer. Run a baseline correction or "zero" the instrument with the blank.

-

Sample Measurement: Rinse the cuvette with a small amount of the working solution before filling it. Place the cuvette with the sample solution in the spectrophotometer and record the absorption spectrum.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the spectrum. If the molar absorptivity (ε) is to be calculated, use the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution.

Photochemical Workflow of Benzophenones

Benzophenones are well-known for their photochemical reactivity. Upon absorption of UV radiation, they can undergo intersystem crossing to a triplet excited state, which can then initiate various chemical reactions. The following diagram illustrates a general workflow for a photochemical experiment involving a benzophenone derivative.

Caption: A general experimental workflow for the photochemical analysis of a benzophenone derivative.

Conclusion

While specific UV-Vis absorption data for this compound remains elusive in the current literature, the data from the structural analog 2,2'-dihydroxy-4,4'-dimethoxybenzophenone, coupled with the provided general experimental protocol, offers a solid foundation for researchers and professionals in the field. The outlined photochemical workflow further provides a practical framework for investigating the photoreactivity of this class of compounds. Further experimental investigation is warranted to determine the precise spectroscopic and photochemical properties of this compound.

References

An In-depth Technical Guide to Benzophenone Derivatives: Focus on 2,2'-Dimethoxybenzophenone and the Widely Studied 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone

This technical guide provides comprehensive information on 2,2'-dimethoxybenzophenone, including its molecular formula and weight. Due to the limited availability of extensive experimental and biological data on this specific compound in publicly accessible literature, this guide will also offer a detailed exploration of the closely related and extensively researched compound, 2,2'-dihydroxy-4,4'-dimethoxybenzophenone. This latter compound, a common UV absorber, serves as a valuable case study for researchers and professionals in drug development and materials science.

This compound: Core Molecular Information

Molecular Formula: C₁₅H₁₄O₃[1]

Molecular Weight: 242.27 g/mol [1]

While synthesis routes for similar benzophenone derivatives exist, detailed, publicly available experimental protocols and documented interactions with specific signaling pathways for this compound are scarce. Therefore, the following sections will focus on the well-documented analogue, 2,2'-dihydroxy-4,4'-dimethoxybenzophenone.

In-depth Technical Guide: 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone

2,2'-Dihydroxy-4,4'-dimethoxybenzophenone, also known as Benzophenone-6, is a widely used compound, primarily recognized for its ability to absorb UV radiation.[2] This property makes it a key ingredient in sunscreens and a stabilizer in plastics and coatings to prevent degradation from sun exposure.[2]

Quantitative Data Summary

For ease of reference and comparison, the key quantitative data for 2,2'-dihydroxy-4,4'-dimethoxybenzophenone are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₅H₁₄O₅ | [3][4][5][6] |

| Molecular Weight | 274.27 g/mol | [3][4][7][6] |

| CAS Number | 131-54-4 | [4][5][6] |

| Melting Point | 133-136 °C | [4] |

| Appearance | Pale yellow crystalline powder | [6][8] |

| Purity (typical) | ≥ 99% (HPLC) |

Experimental Protocols

The synthesis of 2,2'-dihydroxy-4,4'-dimethoxybenzophenone can be achieved through a two-step process. A representative experimental protocol based on patent literature is detailed below.[9][10]

Objective: To synthesize 2,2'-dihydroxy-4,4'-dimethoxybenzophenone from m-dimethoxybenzene and oxalyl chloride.

Step 1: Synthesis of the Intermediate 2,2',4,4'-Tetramethoxybenzophenone

-

Reaction Setup: In a three-necked flask equipped with a stirrer and a condenser, place 13.8g of m-dimethoxybenzene.

-

Catalyst Addition: Add 0.15g of a radical initiator, such as azobisisobutyronitrile or benzoyl peroxide, as a catalyst.[9]

-

Reagent Addition: Slowly add 30ml of oxalyl chloride to the flask while stirring.

-

Reaction Conditions: Heat the mixture to a temperature of 70-80°C and maintain the reaction for 1.5 hours.[9][10]

-

Work-up: After the reaction is complete, cool the mixture and add water to hydrolyze any remaining oxalyl chloride. The solid intermediate product, 2,2',4,4'-tetramethoxybenzophenone, is then collected by filtration and dried.[9][10]

Step 2: Demethylation to Yield 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone

-

Reaction Setup: The dried intermediate from Step 1 is placed in a flask with an organic solvent such as dichloroethane, toluene, or chlorobenzene.[9]

-

Lewis Acid Addition: A Lewis acid, such as aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃), is added to the mixture.[9]

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature of 50°C for 2-3 hours.[9]

-

Work-up and Purification: Upon completion of the reaction, water is added to hydrolyze the reaction mixture. The organic layer is separated, and the solvent is removed by rotary evaporation. The crude product is then purified by recrystallization to yield 2,2'-dihydroxy-4,4'-dimethoxybenzophenone.[9]

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow of the synthesis process described above.

Signaling Pathways and Biological Interactions

While a specific signaling pathway directly modulated by 2,2'-dihydroxy-4,4'-dimethoxybenzophenone as a primary mechanism of action in a therapeutic context is not well-defined in the available literature, its biological interactions are of significant interest to researchers, particularly in the fields of toxicology and dermatology.

Some benzophenone derivatives have been shown to interact with various biological pathways. For instance, studies on other dihydroxybenzophenones have investigated their potential to act as anti-inflammatory agents by inhibiting pathways such as the Toll-like receptor 4 (TLR4) signaling pathway, which is involved in inflammatory responses.[11] It is important to note that this is an example from a related compound and not direct evidence for 2,2'-dihydroxy-4,4'-dimethoxybenzophenone's mechanism of action.

The primary interaction of 2,2'-dihydroxy-4,4'-dimethoxybenzophenone with a "pathway" is physical rather than biochemical; it absorbs UV radiation, preventing it from reaching and damaging skin cells or degrading materials.[2] This process involves the molecule absorbing photons, entering an excited state, and then dissipating the energy in a harmless manner, thus preventing the UV rays from initiating damaging photochemical reactions in biological tissues or polymers.

The logical relationship of its primary application as a UV absorber can be visualized as follows:

References

- 1. This compound | C15H14O3 | CID 584728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. americanelements.com [americanelements.com]

- 4. 2,2\'-Dihydroxy-4,4\'-dimethoxybenzophenone CAS 131-54-4 Company [qinmuchem.com]

- 5. echemi.com [echemi.com]

- 6. labproinc.com [labproinc.com]

- 7. 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone | 131-54-4 [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. CN102329207B - Synthesis method of 2, 2'-dihydroxy-4, 4'-dimethoxybenzophenone - Google Patents [patents.google.com]

- 10. Synthesis method of 2, 2'-dihydroxy-4, 4'-dimethoxybenzophenone - Eureka | Patsnap [eureka.patsnap.com]

- 11. 2,4′-Dihydroxybenzophenone: A Promising Anti-Inflammatory Agent Targeting Toll-like Receptor 4/Myeloid Differentiation Factor 2-Mediated Mitochondrial Reactive Oxygen Species Production during Lipopolysaccharide-Induced Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Potential Research Areas for 2,2'-Dimethoxybenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Dimethoxybenzophenone, with the chemical formula C₁₅H₁₄O₃, is an aromatic ketone that holds untapped potential for research and development across various scientific disciplines. While structurally related to well-studied benzophenone derivatives utilized as UV absorbers and photoinitiators, this compound itself remains a relatively underexplored molecule. This technical guide aims to illuminate promising research avenues for this compound, providing a foundation for its synthesis, characterization, and evaluation in photochemistry, medicinal chemistry, and materials science. By presenting known data, detailed experimental protocols for analogous compounds, and outlining logical workflows, this document serves as a comprehensive resource for scientists seeking to innovate with this intriguing molecule.

Physicochemical Properties and Characterization

A thorough understanding of the fundamental properties of this compound is the cornerstone of any research endeavor. Key physicochemical data are summarized in Table 1.

| Property | Value | Reference |

| IUPAC Name | bis(2-methoxyphenyl)methanone | --INVALID-LINK-- |

| Molecular Formula | C₁₅H₁₄O₃ | --INVALID-LINK-- |

| Molecular Weight | 242.27 g/mol | --INVALID-LINK-- |

| CAS Number | 13102-33-5 | --INVALID-LINK-- |

| Appearance | Not specified (likely a solid) | |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Not specified |

Potential Research Area 1: Photochemistry and Polymer Science

The structural similarity of this compound to known photoinitiators, such as 2,2-dimethoxy-2-phenylacetophenone (DMPA), suggests a significant potential for its application in photopolymerization.[2][3] Benzophenone and its derivatives are classic Type II photoinitiators that, upon UV irradiation, can abstract a hydrogen atom from a synergist (co-initiator) to generate free radicals capable of initiating polymerization.[4][5]

Investigation as a Type II Photoinitiator

A primary research direction is to evaluate this compound as a Type II photoinitiator for free-radical polymerization of acrylate and methacrylate monomers. This would involve studying its efficiency in combination with various co-initiators, such as tertiary amines.

Logical Workflow for Investigating Photoinitiator Activity:

Mechanistic Studies of Photochemical Cleavage

Inspired by studies on DMPA, investigating the photochemical cleavage pathways of this compound is a compelling research avenue.[3] Understanding the nature of the radical species generated upon photolysis is crucial for designing efficient photoinitiating systems. Time-resolved spectroscopy and computational chemistry could be employed to elucidate the reaction mechanisms.[6]

Proposed Photochemical Cleavage Pathway (Hypothetical):

References

- 1. This compound | C15H14O3 | CID 584728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methanone, bis(2-hydroxy-4-methoxyphenyl)- [webbook.nist.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Synthesis of benzophenones: anomalous Friedel–Crafts reactions - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. 2-(4-Methoxyphenyl)ethanol [webbook.nist.gov]

Methodological & Application

Application Notes and Protocols for 2,2'-Dimethoxybenzophenone as a Photoinitiator

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data and dedicated application notes for 2,2'-dimethoxybenzophenone as a photoinitiator are not extensively available in publicly accessible literature. The following information, protocols, and data are based on the well-established principles of benzophenone photochemistry and generalized from data on structurally similar Type II photoinitiators. These notes serve as a foundational guide for utilizing and characterizing this compound in photopolymerization applications.

Introduction

This compound is a benzophenone derivative that can function as a Type II photoinitiator for free-radical polymerization. Like other benzophenone-based photoinitiators, it is characterized by its ability to absorb ultraviolet (UV) light and, in an excited state, abstract a hydrogen atom from a co-initiator or synergist molecule (typically a tertiary amine or a thiol) to generate free radicals. These radicals then initiate the polymerization of monomers and oligomers, such as acrylates and methacrylates, leading to the formation of a crosslinked polymer network. The methoxy groups on the benzophenone structure are expected to influence its photophysical properties, including its absorption spectrum and efficiency of radical generation.

Mechanism of Action: Type II Photoinitiation

Upon absorption of UV radiation, this compound is promoted from its ground state to an excited singlet state. It then undergoes intersystem crossing to a more stable, longer-lived triplet state. In this excited triplet state, the benzophenone derivative abstracts a hydrogen atom from a synergist molecule, such as a tertiary amine. This process generates a ketyl radical from the photoinitiator and an aminoalkyl radical from the co-initiator. The highly reactive aminoalkyl radical is the primary species responsible for initiating the polymerization of vinyl monomers.

Potential Applications

Given its classification as a Type II photoinitiator, this compound is suitable for a variety of applications where UV curing is employed. These include:

-

Coatings and Inks: For rapid, solvent-free curing of protective coatings and printing inks.

-

Adhesives: In the formulation of UV-curable adhesives for bonding various substrates.

-

Biomaterials and Hydrogels: For the fabrication of crosslinked polymer networks for applications in tissue engineering and drug delivery.[1]

-

3D Printing: As a component in photopolymer resins for stereolithography (SLA) or digital light processing (DLP) 3D printing technologies.

Quantitative Data

| Property | Value |

| Chemical Identity | |

| Molecular Formula | C₁₅H₁₄O₃ |

| Molecular Weight | 242.27 g/mol |

| Typical Formulation Ranges | |

| Photoinitiator Concentration | 0.1 - 2.0 wt% (relative to monomer content)[2] |

| Co-initiator Concentration | 1.0 - 5.0 wt% (relative to monomer content)[2] |

| UV Curing Parameters | |

| Light Source Wavelength | Typically 365 nm for benzophenone derivatives. The optimal wavelength should be determined by UV-Vis spectroscopy. |

| Light Intensity | 10 - 100 mW/cm² (application dependent)[3] |

Experimental Protocols

The following are generalized protocols for the use of this compound in a laboratory setting.

Protocol 1: Preparation of a Photocurable Acrylate Resin

Objective: To prepare a liquid photocurable resin for kinetic analysis or material fabrication.

Materials:

-

This compound (Photoinitiator)

-

N-Methyldiethanolamine (NMDEA) or Ethyl-4-(dimethylamino)benzoate (EDB) (Co-initiator)

-

Acrylate or Methacrylate Monomer/Oligomer blend (e.g., Trimethylolpropane triacrylate (TMPTA), Bisphenol A glycerolate dimethacrylate (BisGMA))

-

Analytical balance

-

Amber vials

-

Vortex mixer or magnetic stirrer

-

Light-blocking container for storage

Procedure:

-

Monomer Preparation: If the monomer contains inhibitors, pass it through an inhibitor removal column.

-

Weighing Components: In an amber vial, accurately weigh the desired amounts of the monomer/oligomer blend.

-

Addition of Photoinitiator System: Add the this compound (e.g., 0.5 wt%) and the co-initiator (e.g., 2.0 wt%) to the monomer blend.[2]

-

Dissolution: Tightly cap the vial and mix the components using a vortex mixer or magnetic stirrer until a homogeneous solution is obtained. Gentle warming (e.g., 40-50°C) can be used to facilitate dissolution, but care should be taken to avoid premature polymerization.

-

Storage: Store the formulated resin in a dark, cool place before use to prevent degradation or unintended polymerization.

Protocol 2: Monitoring Photopolymerization Kinetics with Real-Time FTIR (RT-FTIR)

Objective: To monitor the conversion of functional groups (e.g., acrylate double bonds) in real-time during photopolymerization to determine the curing rate and final conversion.

Equipment:

-

FTIR spectrometer with a real-time sampling accessory

-

UV/Vis spot curing system with a light guide (e.g., 365 nm)

-

Radiometer to measure light intensity

-

Sample holder (e.g., BaF₂ or KBr salt plates)

-

Spacers of known thickness (e.g., 25-100 µm)

Procedure:

-

Sample Preparation: Place a small drop of the prepared resin formulation between two transparent salt plates separated by a spacer to create a film of uniform thickness.[2]

-

Instrument Setup: Mount the sample in the FTIR spectrometer. Position the light guide of the UV curing system at a fixed distance from the sample.

-

Light Intensity Measurement: Measure the intensity of the UV light at the sample position using a radiometer and record the value.

-

Data Collection: a. Initiate real-time data collection on the FTIR spectrometer, monitoring the decrease in the peak area of the reactive functional group (e.g., acrylate C=C stretch at ~1635 cm⁻¹).[2] b. Simultaneously, open the shutter of the UV lamp to start the photopolymerization. c. Continue collecting spectra until the peak area of the reactive group no longer changes, which indicates the reaction has reached its maximum conversion under the given conditions.

-

Data Analysis: The degree of conversion (DC%) at any given time (t) can be calculated using the following formula: DC(%) = (1 - (PeakArea_t / PeakArea_0)) * 100 where PeakArea_0 is the initial peak area of the reactive group before irradiation and PeakArea_t is the peak area at time t.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for formulating a resin with this compound and characterizing its photopolymerization kinetics.

References

Application of Benzophenone Derivatives in Polymer Chemistry: Detailed Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for two distinct benzophenone derivatives widely used in polymer chemistry: 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone as a UV absorber and 2,2-Dimethoxy-2-phenylacetophenone as a photoinitiator. Due to the similar nomenclature, it is crucial to distinguish between their unique functions and applications.

Part 1: 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone as a UV Absorber

Application Note ID: AN-UV-B6

Compound: 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone (also known as Benzophenone-6, Uvinul D49, Cyasorb UV-12)

CAS Number: 131-54-4

Principle of Function

2,2'-Dihydroxy-4,4'-dimethoxybenzophenone is a highly effective ultraviolet (UV) light absorber. Its primary function is to protect polymers from the degrading effects of UV radiation, which can cause discoloration, chalking, cracking, and loss of mechanical properties.[1][2] The molecule absorbs harmful UV radiation, particularly in the UVA and UVB regions, and dissipates the energy as harmless thermal energy, thereby preventing the initiation of photo-oxidative degradation pathways in the polymer matrix.[2] Its strong absorption is centered around wavelengths of 284 nm and 340 nm.[1]

Primary Applications in Polymer Chemistry

This UV absorber is incorporated into a wide range of polymers to enhance their durability and lifespan, especially in applications with prolonged sun exposure.[2][3]

-

Polymer Stabilization: It is widely used in plastics such as polyvinyl chloride (PVC), polyolefins (polyethylene, polypropylene), and various engineering plastics.[2]

-

Coatings and Adhesives: It is a key additive in protective coatings, varnishes, and lacquers to shield both the coating and the underlying substrate from UV damage.[2]

Quantitative Data

The following tables summarize the key physical, chemical, and application-specific properties of 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone.

| Property | Value |

| Molecular Formula | C₁₅H₁₄O₅ |

| Molecular Weight | 274.27 g/mol |

| Appearance | Light yellow crystalline powder |

| Melting Point | 133 - 138 °C |

| Solubility | Soluble in acetone, ethanol; insoluble in water |

| UV Absorption Maxima | ~284 nm and ~340 nm |

| Polymer Matrix | Recommended Loading Concentration (% w/w) |

| Polyvinyl Chloride (PVC) | 0.25 - 3.0 |

| Polyolefins (PE, PP) | 0.1 - 1.0 |

| Acrylic Resins | 0.25 - 3.0 |

| Polyurethanes | 0.25 - 3.0 |